2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil
Overview
Description
“2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil” is a chemical compound with the molecular formula C33H34N6O6 . It is related to the family of Candesartan Cilexetil .
Molecular Structure Analysis
The molecular structure of “2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil” is represented by the formula C33H34N6O6 . The average mass of the molecule is 610.660 Da and the monoisotopic mass is 610.253967 Da .Scientific Research Applications
Degradation and Impurity Characterization
- The research by Mohan et al. (2009) identified and characterized various impurities in candesartan cilexetil tablets, including desethyl candesartan cilexetil and 2N-ethyl oxo candesartan cilexetil. Advanced techniques like mass spectrometry and NMR were used for this purpose (Mohan et al., 2009).
Analytical Method Development
- Kumar et al. (2012) developed a "Ultra High-Pressure Liquid Chromatography" (UPLC) method for determining impurities and degradation products of candesartan cilexetil in pharmaceutical preparations, showcasing the importance of analytical methods in quality control (Kumar et al., 2012).
Structural Elucidation of Impurities
- Raman et al. (2011) conducted a study to structurally identify unknown impurities in candesartan cilexetil using LC/ESI-ITMS and NMR, underscoring the significance of impurity analysis in drug development (Raman et al., 2011).
Drug Formulation and Delivery Systems
- Alam et al. (2013) explored the development of proniosomal gels for transdermal delivery of Candesartan Cilexetil, highlighting innovations in drug delivery systems (Alam et al., 2013).
Solubility Enhancement Techniques
- Geçer et al. (2010) investigated the use of trimethyl chitosan nanoparticles to enhance the solubility of poorly water-soluble drugs like candesartan-cilexetil, demonstrating the application of nanotechnology in pharmaceutical sciences (Geçer et al., 2010).
Synthesis and Production
- Wang et al. (2010) described a novel synthetic route for candesartan cilexetil, emphasizing the importance of innovative synthesis methods in drug production (Wang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGBAMTUFHKMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil | |
CAS RN |
1185255-99-5 | |
Record name | 2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185255995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DESETHOXY-2-OXO-1H-1-ETHYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3705I533V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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